K-975 was developed through high-throughput screening of chemical libraries aimed at discovering inhibitors of the YAP1/TAZ-TEAD complex. It is classified as a covalent inhibitor, meaning it forms a stable bond with its target protein, thus effectively blocking its function. The compound is specifically designed to disrupt the protein-protein interactions between YAP1/TAZ and TEAD, which are critical for tumor growth and survival in certain cancer types .
The synthesis of K-975 involves several steps that begin with the identification of lead compounds through screening. The process includes:
The successful crystallization allowed for X-ray diffraction studies, which provided insights into the binding interactions between K-975 and its target.
The molecular structure of K-975 reveals that it binds covalently to a cysteine residue within the palmitate-binding pocket of TEAD proteins. The X-ray crystallography data indicate:
These details confirm that K-975 effectively occupies the binding site necessary for TEAD activation, thereby inhibiting its function .
K-975 primarily functions through covalent modification of TEAD proteins. The key reactions include:
In vitro studies have demonstrated that K-975 significantly reduces cell viability in MPM cell lines by inhibiting these critical interactions .
The mechanism by which K-975 exerts its anti-cancer effects involves several steps:
Experimental data indicate that K-975 not only inhibits tumor growth but also enhances survival in preclinical models of MPM .
K-975 exhibits several notable physical and chemical properties:
These properties are essential for understanding how K-975 can be formulated for therapeutic use .
K-975 has significant potential applications in cancer therapy:
The ongoing research into K-975's mechanisms and effects continues to reveal its potential as an innovative treatment option for challenging malignancies like malignant pleural mesothelioma .
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.: